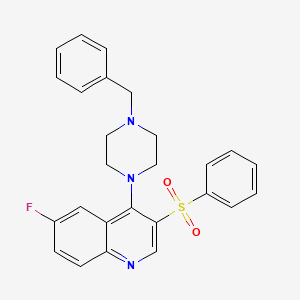

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline

描述

属性

IUPAC Name |

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O2S/c27-21-11-12-24-23(17-21)26(25(18-28-24)33(31,32)22-9-5-2-6-10-22)30-15-13-29(14-16-30)19-20-7-3-1-4-8-20/h1-12,17-18H,13-16,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYINQGWDUWFUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe phenylsulfonyl group is often introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated intermediates, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline core .

科学研究应用

Medicinal Chemistry Applications

-

Antimicrobial Activity:

- The compound has been studied for its antimicrobial properties, particularly against resistant strains of bacteria. Research indicates that quinoline derivatives exhibit significant antibacterial effects, making them candidates for antibiotic development .

- Case studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in treating infections where traditional antibiotics fail .

-

Anticancer Properties:

- Quinoline derivatives have shown promise as anticancer agents. Studies suggest that 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline can induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation .

- A notable study reported that this compound effectively reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

-

Neurological Applications:

- The piperazine component of the compound is associated with neuropharmacological activity. Research indicates that derivatives can act as serotonin and dopamine receptor modulators, which may be beneficial in treating psychiatric disorders .

- Preclinical studies have shown that the compound can improve cognitive function in animal models, indicating its potential for developing treatments for neurodegenerative diseases such as Alzheimer's .

Case Studies

作用机制

The mechanism of action of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The benzylpiperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The phenylsulfonyl group can further modulate the compound’s biological activity by influencing its binding affinity to target proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and synthetic differences between the target compound and its analogs:

Key Observations:

Core Structure: The target compound and BB07239/C872354 share a quinoline core, while 9b uses a cinnoline scaffold. Cinnolines (two adjacent nitrogens) exhibit distinct electronic properties compared to quinolines (one nitrogen) .

Position 3 Substituents : The benzenesulfonyl group in the target compound is replaced with 4-chlorobenzenesulfonyl in CM872354 and 4-methylbenzenesulfonyl in SU [3,4], altering steric bulk and electronic effects .

Position 6 Modifications: Fluoro (target) vs.

Synthetic Routes: The target compound likely involves coupling a benzenesulfonyl chloride to a 4-aminoquinoline precursor, followed by benzylpiperazine substitution. SU [3,4] employs reductive amination for piperazine functionalization , while cinnoline derivatives (e.g., 9b) use cyclization of diazonium salts .

Physicochemical and Spectral Data

- Melting Points: Cinnoline derivative 9b has a reported melting point of 227–239°C , whereas SU [3,4] is a white solid with 96% purity .

- Spectral Confirmation :

Functional Implications

- Solubility : The 6-fluoro group in the target compound likely enhances membrane permeability compared to methoxy analogs .

生物活性

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This compound exhibits potential therapeutic applications due to its unique structural features, particularly the incorporation of a piperazine moiety and a benzenesulfonyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound can be represented as follows:

- Chemical Formula : C₁₉H₂₃F₂N₃O₂S

- Molecular Weight : 385.47 g/mol

The structure features a fluoroquinoline backbone, which is critical for its biological activity, along with a benzylpiperazine substituent that may influence receptor interactions and pharmacokinetics.

Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The presence of the piperazine ring in this compound may enhance its interaction with these targets, potentially leading to increased potency against various bacterial strains.

Antibacterial Properties

Research has shown that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism primarily involves the disruption of DNA replication processes in bacteria.

Inhibition of Acetylcholinesterase

Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition could have implications for treating neurological disorders such as Alzheimer's disease. For instance, virtual screening of piperazine derivatives has indicated potential binding at catalytic sites of AChE, which could enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated various fluoroquinolone derivatives, including those with piperazine modifications, showing enhanced activity against resistant bacterial strains compared to traditional antibiotics. The addition of the benzenesulfonyl group was found to improve solubility and bioavailability.

- Neuroprotective Effects :

- Pharmacokinetics :

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。